What are the physicochemical properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane?
What are the physicochemical properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane?
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azaspiro[3.3]heptanes in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can overcome the limitations of traditional structures. In this context, saturated spirocycles have emerged as powerful design elements, offering a unique combination of three-dimensionality, conformational rigidity, and metabolic stability.[1][2] Among these, the 1-azaspiro[3.3]heptane core has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring, a motif present in numerous approved drugs.[3][4] This guide focuses on a key derivative, 6-Amino-1-Boc-1-azaspiro[3.3]heptane, a versatile building block whose physicochemical properties are critical to its successful application in the synthesis of next-generation therapeutics, including PROTACs (PROteolysis TArgeting Chimeras).[5][6][7]
This document provides a comprehensive analysis of the core physicochemical properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane. As a Senior Application Scientist, the intent here is not merely to list data but to provide a deeper understanding of why these properties are significant and how they are reliably determined, empowering researchers to leverage this scaffold with precision and confidence.
Core Molecular and Structural Attributes
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a bifunctional molecule. The spirocyclic core imparts a rigid, three-dimensional geometry. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen, allowing for selective reactions, while the primary amine at the 6-position provides a crucial handle for further synthetic elaboration.[8] The molecule exists as two distinct geometric isomers, cis and trans, which possess unique CAS numbers and may exhibit subtle differences in their biological activity and physical properties.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | [9] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5][6][10] |
| Molecular Weight | 212.29 g/mol | [5][6][10][11] |
| CAS Number (trans) | 1638769-04-6 | [5][10] |
| CAS Number (cis) | 1638761-25-7 | [6] |
| Common Synonyms | 1-Boc-6-amino-1-azaspiro[3.3]heptane | [11] |
Fundamental Physicochemical Properties
The utility of a building block in drug development is fundamentally governed by its physicochemical profile. These properties dictate its behavior in both synthetic and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Significance in Drug Discovery | Source(s) |
| Physical Form | Solid | Ease of handling, weighing, and stability for storage and reaction setup. | |
| Purity | Typically ≥97% (GC/HPLC) | Ensures reproducibility of synthetic outcomes and biological assays. | [5][6] |
| Storage | Room temperature or refrigerated (2-8°C) under inert gas. | Indicates good chemical stability under standard laboratory conditions. | [5][10] |
| Solubility | See Section 2.1 | Affects biological availability and formulation; critical for in vitro assays. | [3] |
| Lipophilicity (logP/logD) | See Section 2.2 | Modulates cell permeability, target binding, and metabolic clearance. | [3] |
| Basicity (pKa) | See Section 2.3 | Determines the charge state at physiological pH (7.4), impacting solubility and target interaction. | [3] |
Aqueous Solubility
The solubility of a compound is a critical determinant of its in vivo absorption and its utility in aqueous in vitro assays. The structure of 6-Amino-1-Boc-1-azaspiro[3.3]heptane presents a classic dichotomy: the bulky, non-polar Boc group decreases aqueous solubility, while the polar primary amine enhances it, particularly in its protonated, cationic form at acidic pH.
Expert Insight: In early-stage drug discovery, kinetic solubility is often prioritized over thermodynamic solubility as a more relevant measure for high-throughput screening environments. This measurement assesses the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. This mimics the conditions of many biological assays. Authoritative studies on related spirocyclic scaffolds utilize a standardized protocol involving phosphate-buffered saline (PBS) at a physiological pH of 7.4 to assess this property.[3]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in medicinal chemistry. It is a key driver of a drug's ability to cross biological membranes.
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logP (Partition Coefficient): Represents the partitioning of the neutral form of the molecule between n-octanol and water. It is often calculated (clogP) using computational models.
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logD (Distribution Coefficient): A more physiologically relevant metric, logD measures the partitioning of all species of a molecule (neutral and ionized) at a specific pH. For an amine like 6-Amino-1-Boc-1-azaspiro[3.3]heptane, logD at pH 7.4 is the key parameter, as the amino group will be partially protonated.
Causality in Measurement: The experimental determination of logD(7.4) is crucial for validating computational predictions.[3] The standard method involves measuring the compound's concentration in both n-octanol and PBS (pH 7.4) phases after they have been allowed to reach equilibrium. This direct measurement provides a trustworthy value that accounts for the compound's ionization state, which computational models can sometimes fail to predict accurately. For novel scaffolds like azaspiro[3.3]heptanes, establishing this experimental data is essential for building robust structure-property relationships.[3]
Basicity (pKa)
The pKa of the primary amino group at the 6-position dictates its ionization state in different environments. At physiological pH (~7.4), this amine is expected to be predominantly protonated, forming a positively charged ammonium ion. This charge is critical for:
-
Aqueous Solubility: The charged form is significantly more soluble in water than the neutral form.
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Target Engagement: The ammonium ion can form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket.
Experimental Rationale: While computational prediction of pKa is possible, experimental determination via methods like potentiometric titration provides the most accurate and reliable data. For related 1-azaspiro[3.3]heptane amine hydrochlorides, experimental pKa values have been precisely determined, providing an authoritative benchmark for this chemical class.[3] This empirical approach is a self-validating system, as it directly measures the property under controlled conditions, ensuring the trustworthiness of the data for building pharmacokinetic models.
Experimental Workflow: Kinetic Solubility Determination
To ensure scientific integrity, protocols must be robust and transparent. Below is a detailed methodology for determining kinetic solubility, adapted from standard practices in the field for novel chemical entities.[3]
Objective: To determine the concentration at which 6-Amino-1-Boc-1-azaspiro[3.3]heptane precipitates from a phosphate-buffered saline (PBS) solution at pH 7.4 when added from a DMSO stock.
Methodology:
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Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
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Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well plate pre-filled with a larger volume (e.g., 100-200 µL) of PBS at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
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Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
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Detection of Precipitate: Analyze the samples for precipitation. A common method is nephelometry, which measures light scattering caused by insoluble particles. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy.
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Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected compared to a blank control.
Diagram 1: Workflow for Kinetic Solubility Measurement
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